(2-Hydroxy-4-methylphenyl)(1H-pyrazol-4-yl)methanone
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Overview
Description
(2-Hydroxy-4-methylphenyl)(1H-pyrazol-4-yl)methanone is an organic compound with the molecular formula C11H10N2O2 It features a hydroxy group, a methyl group, and a pyrazolyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-4-methylphenyl)(1H-pyrazol-4-yl)methanone typically involves the reaction of 3-formyl-6-methylchromone with phenylacetic acid hydrazide in an ethanol-water solution. Zinc acetate dihydrate is used as a catalyst, and the reaction mixture is stirred and refluxed for 1 hour, followed by continuous stirring for 8 hours at 80°C. The product is then cooled to room temperature and filtered .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-4-methylphenyl)(1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
(2-Hydroxy-4-methylphenyl)(1H-pyrazol-4-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Hydroxy-4-methylphenyl)(1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone: This compound has a similar structure but with a different position of the methyl group.
(5-Chloro-2-hydroxy-4-methylphenyl)(1H-pyrazol-4-yl)methanone: This compound features a chloro group instead of a hydroxy group.
Uniqueness
(2-Hydroxy-4-methylphenyl)(1H-pyrazol-4-yl)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both hydroxy and methyl groups on the phenyl ring, along with the pyrazolyl group, provides a distinct set of properties that can be leveraged in various applications.
Properties
CAS No. |
61466-42-0 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
(2-hydroxy-4-methylphenyl)-(1H-pyrazol-4-yl)methanone |
InChI |
InChI=1S/C11H10N2O2/c1-7-2-3-9(10(14)4-7)11(15)8-5-12-13-6-8/h2-6,14H,1H3,(H,12,13) |
InChI Key |
SHOABLYUMUMTNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CNN=C2)O |
Origin of Product |
United States |
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